3-Ethynyloxolan-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
3-ethynyloxolan-3-amine |
InChI |
InChI=1S/C6H9NO/c1-2-6(7)3-4-8-5-6/h1H,3-5,7H2 |
InChI Key |
NNMYXEYERWZUPC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCOC1)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethynyloxolan 3 Amine and Its Derivatives
Retrosynthetic Analysis of the 3-Ethynyloxolan-3-amine Molecular Scaffold
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. lkouniv.ac.injournalspress.com This process involves disconnecting key bonds in the target molecule and converting functional groups to simplify the structure. lkouniv.ac.in
Strategic Disconnections for Amine, Alkyne, and Ether Linkages
The key functional groups in this compound are the primary amine, the terminal alkyne, and the cyclic ether (oxolane). Strategic disconnections for these linkages are crucial for devising a synthetic plan.
C-N Bond Disconnection: The bond between the tertiary carbon of the oxolane ring and the nitrogen of the amine group is a logical point for disconnection. This leads to a key intermediate, a 3-substituted oxolane precursor, and an ammonia (B1221849) equivalent. This approach is common in amine synthesis. slideshare.net
C-C Triple Bond Disconnection: The ethynyl (B1212043) group can be introduced through various methods. A disconnection of the C-C triple bond suggests the use of an acetylide anion equivalent reacting with a suitable electrophilic carbon at the 3-position of the oxolane ring.
C-O Bond Disconnection (Oxolane Ring): The oxolane ring itself can be disconnected. This typically involves breaking one of the C-O bonds, leading to a linear precursor, such as a substituted butane-1,4-diol, which can then be cyclized.
Approaches for Stereoselective Synthesis of the Oxolane Ring System
Achieving stereoselectivity in the synthesis of substituted oxolanes is a significant challenge due to the flexible nature of the five-membered ring. Several strategies have been developed to control the stereochemistry.
One approach involves the use of chiral starting materials to introduce stereocenters that guide the formation of the ring. Another method utilizes stereoselective cyclization reactions, such as those catalyzed by Lewis acids, to control the spatial arrangement of substituents. nih.gov For instance, intramolecular reactions on acyclic precursors with defined stereochemistry can lead to the desired stereoisomer of the oxolane ring. The stereoselective formation of substituted 1,3-dioxolanes has been achieved through a three-component assembly, which could be adapted for oxolane synthesis. mdpi.com
Established Chemical Synthesis Pathways for this compound
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, established methods for the synthesis of related compounds can be applied. A plausible synthetic route would involve the sequential formation of the oxolane core, introduction of the ethynyl group, and formation of the primary amine.
Formation of the Oxolane Core Incorporating an Amine Functionality
The synthesis of the oxolane ring with an amine substituent can be approached in several ways. One common method is the functionalization of a pre-existing oxolane core. For example, a ketone precursor on the oxolane ring can be converted to an amine via reductive amination. This process involves the reaction of the ketone with ammonia to form an imine, which is then reduced to the amine. pressbooks.pub
Alternatively, the oxolane ring can be formed through the cyclization of a linear precursor that already contains a nitrogen functionality, or a group that can be converted to an amine.
Introduction and Manipulation of the Ethynyl Group
The introduction of an ethynyl group into a molecule is a well-established transformation in organic synthesis. tandfonline.com A common method is the reaction of a terminal alkyne, such as acetylene, with a suitable electrophile. In the context of this compound synthesis, this would likely involve the reaction of an acetylide anion with a ketone at the 3-position of the oxolane ring. This would be followed by further steps to convert the resulting tertiary alcohol to the desired amine.
A radical method for the introduction of an ethynyl group has also been developed, which could be applicable to certain oxolane precursors. acs.org The rigidity and linear geometry of the ethynyl group can influence the properties of the final molecule. chemrxiv.orgaip.org
Conversion of Precursor Functional Groups to the Primary Amine
Several methods exist for the conversion of other functional groups into a primary amine. pressbooks.pub
Reduction of Nitro Compounds: A nitro group can be introduced and subsequently reduced to a primary amine. This is a common method for synthesizing arylamines and can be adapted for aliphatic systems. libretexts.org
Reduction of Nitriles: A nitrile group can be introduced via nucleophilic substitution with a cyanide anion and then reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orgresearchgate.net
Reduction of Amides: An amide can be formed and then reduced to an amine. For instance, a carboxylic acid derivative can be converted to an amide and then reduced. youtube.com
Gabriel Synthesis: This method provides a way to form primary amines from alkyl halides, proceeding through a phthalimide (B116566) intermediate to avoid over-alkylation. libretexts.org
Reductive Amination of Aldehydes and Ketones: As mentioned earlier, this is a powerful method for forming primary, secondary, and tertiary amines. libretexts.orgmdpi.com
The following table summarizes various synthetic strategies for the formation of amines:
| Precursor Functional Group | Reagents and Conditions | Resulting Amine Type | Key Considerations |
| Ketone/Aldehyde | 1. NH₃, 1° or 2° amine 2. Reducing agent (e.g., NaBH₄, H₂/catalyst) | 1°, 2°, or 3° | A versatile and widely used method. libretexts.orgmdpi.com |
| Nitrile | LiAlH₄, then H₂O | 1° | Adds one carbon atom to the original chain. libretexts.org |
| Amide | LiAlH₄, then H₂O | 1°, 2°, or 3° | The type of amine depends on the amide structure. youtube.com |
| Alkyl Halide | 1. NaN₃ 2. LiAlH₄, then H₂O | 1° | Azide (B81097) intermediate is key to prevent overalkylation. libretexts.org |
| Alkyl Halide | 1. Potassium phthalimide 2. H₂N-NH₂ or acid/base hydrolysis | 1° | Gabriel synthesis is specific for primary amines. libretexts.org |
| Nitro Compound | H₂/Pd, Sn/HCl, or Fe/HCl | 1° | Commonly used for aromatic amines. libretexts.org |
Alkylation-Based Syntheses of Amines
Alkylation of amines is a fundamental method for forming C-N bonds. Typically, this involves the nucleophilic substitution (SN2) reaction of an amine with an alkylating agent, such as an alkyl halide. libretexts.org The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent.
However, for the synthesis of a primary amine like this compound, direct alkylation strategies are often problematic. The reaction of ammonia or an ammonia equivalent with a suitable precursor, such as 3-bromo-3-ethynyloxolane, would be the most direct approach. Unfortunately, this method is notoriously difficult to control. The primary amine product is itself a nucleophile and can compete with the starting ammonia for the alkylating agent, leading to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt. libretexts.org This issue of over-alkylation significantly reduces the yield of the desired primary amine. whiterose.ac.uk
While methods exist for the N-alkylation of secondary amines to form tertiary amines using various alkylating agents and protic solvents to improve selectivity, google.com the selective synthesis of a sterically demanding primary amine like this compound via direct alkylation remains a significant challenge. researchgate.net
Table 1: General Alkylating Agents for Amine Synthesis
| Alkylating Agent Class | Example | Typical Conditions | Ref. |
|---|---|---|---|
| Alkyl Halides | Bromoethane | Heat, optional base | libretexts.org |
| Dihalides | 1,4-Dibromobutane | Aqueous conditions | researchgate.net |
| Alcohols | Benzyl alcohol | Metal catalyst (e.g., Co, Ru, Ir) | whiterose.ac.ukrsc.org |
Reductive Amination Strategies for Amine Formation
Reductive amination is one of the most powerful and widely used methods for synthesizing amines. masterorganicchemistry.com This one-pot procedure involves the reaction of a ketone or aldehyde with an amine source, followed by reduction of the in situ-formed imine or enamine intermediate. libretexts.org To synthesize the primary amine this compound, the corresponding ketone, 3-oxolanone (also known as tetrahydrofuran-3-one), would be reacted with an ammonia source.
The process is typically carried out in the presence of a reducing agent that is selective for the iminium ion over the starting ketone. Common reagents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. libretexts.orgacs.orgnih.gov The reaction is often performed under mildly acidic conditions to facilitate the formation of the iminium intermediate.
The synthesis of sterically hindered tertiary amines via reductive amination of ketones has been demonstrated to be challenging but feasible with appropriate reagents. nih.govresearchgate.net For primary amines, direct asymmetric reductive amination (DARA) has emerged as a state-of-the-art method for producing enantiomerically enriched products from prochiral ketones. acs.org This approach often utilizes transition metal catalysts, such as those based on ruthenium or iridium, with an ammonia source like ammonium formate. acs.orgnih.gov
Table 2: Selected Conditions for Reductive Amination of Ketones
| Ketone Type | Amine Source | Reducing System | Key Features | Ref. |
|---|---|---|---|---|
| Various Ketones | Secondary Arylamine | HSiCl₃, TMEDA | Metal-free, for hindered tertiary amines | nih.gov |
| Diaryl & Hindered Ketones | Ammonium Salts, H₂ | Ru-catalyst | Direct asymmetric synthesis of primary amines | acs.org |
| Aromatic Ketones | Aromatic Amines | BH₃·THF/TMSCl/DMF | Rapid conversion for electron-deficient anilines | thieme-connect.com |
Reduction of Nitro Compounds, Nitriles, and Amides to Amines
The reduction of nitrogen-containing functional groups is a cornerstone of amine synthesis. This approach avoids the challenges of over-alkylation and can be highly chemoselective.
Reduction of Nitro Compounds: A plausible and effective route to this compound involves the reduction of a 3-ethynyl-3-nitrooxolane precursor. The synthesis of amino-tetrahydrofuran derivatives by reducing a corresponding nitro compound is a documented strategy. google.com A wide array of reagents can achieve this transformation, including catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel), or chemical reduction with metals in acidic media (e.g., Fe, Sn, or Zn) or with reagents like tin(II) chloride (SnCl₂). scispace.comcommonorganicchemistry.com A critical consideration for this specific target is the choice of a reducing agent that does not affect the carbon-carbon triple bond. While catalytic hydrogenation can sometimes reduce alkynes, conditions can be optimized. More recently, metal-free methods using reagents like tetrahydroxydiboron (B82485) have been developed for the highly chemoselective reduction of nitroarenes, leaving sensitive groups like alkynes untouched. nih.gov
Reduction of Nitriles: An alternative pathway begins with the synthesis of 3-cyano-3-ethynyloxolane. The cyano group can then be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgcommonorganicchemistry.com
Reduction of Amides: Similarly, a 3-carboxamide precursor, 3-ethynyl-3-(aminocarbonyl)oxolane, can be reduced to the target primary amine. This transformation typically requires a strong hydride reagent such as LiAlH₄. libretexts.orgyoutube.com
Emerging and Sustainable Synthetic Protocols for this compound
Modern synthetic chemistry emphasizes the development of efficient and environmentally benign reactions. These principles are highly applicable to the synthesis of complex molecules like this compound.
Catalytic Methods for Carbon-Nitrogen and Carbon-Carbon Triple Bond Formation
Propargylamines, which contain both an amine and an alkyne, are valuable synthetic intermediates. nih.govunistra.fr Multicomponent reactions that form these structures in a single step are particularly powerful. The Ketone-Amine-Alkyne (KA²) coupling reaction is a highly atom-economical method for preparing α-tertiary propargylamines. unistra.fracs.org
This reaction involves the coupling of a ketone, an amine, and a terminal alkyne, typically catalyzed by a transition metal such as copper or gold. acs.org For the synthesis of a derivative of this compound, this could involve the reaction of 3-oxolanone, a secondary amine, and a terminal alkyne. The reaction is believed to proceed through the in-situ formation of an iminium ion, which is then attacked by a metal-acetylide species. Due to the lower reactivity of ketones compared to aldehydes, the KA² reaction can be challenging, but efficient catalytic systems, including copper(I)-doped zeolites, have been developed that allow the reaction to proceed under solvent-free conditions. unistra.fracs.org
Table 3: Catalytic Systems for A³/KA² Propargylamine (B41283) Synthesis
| Catalyst System | Reaction Type | Key Features | Ref. |
|---|---|---|---|
| CuI-USY Zeolite | KA² | Solvent-free, reusable catalyst, broad scope | acs.org |
| Cu-Ni Bimetallic | A³ | Solvent-free, reusable magnetic catalyst | rsc.org |
| B(C₆F₅)₃ / Cu-complex | C-H Activation | Oxidant-free, direct α-alkynylation of N-alkylamines | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. imist.mapandawainstitute.com These principles can guide the selection of the optimal synthetic route.
Atom Economy: Multicomponent reactions like the A³ and KA² couplings are prime examples of atom-economical processes, where most of the atoms from the starting materials are incorporated into the final product, minimizing waste. unistra.fracs.org This contrasts sharply with classical multi-step syntheses that may involve protecting groups and generate significant byproducts.
Safer Solvents and Conditions: A significant trend in green chemistry is the move towards solvent-free reactions or the use of environmentally benign solvents like water or ethanol. imist.mapurdue.edu Several catalytic systems for propargylamine synthesis operate effectively under solvent-free conditions, often requiring only thermal input. acs.orgrsc.orgrsc.org
Catalysis: The use of catalysts, especially reusable heterogeneous catalysts like CuI-zeolite or magnetically separable nanoparticles, is a core tenet of green chemistry. acs.orgrsc.org Catalysts allow reactions to proceed with higher efficiency and selectivity under milder conditions, and their reusability reduces cost and waste.
Biocatalysis: An emerging green approach is the use of enzymes. For amine synthesis, biocatalytic cascades using alcohol dehydrogenases (ADH) and amine dehydrogenases (AmDH) can convert alcohols directly to chiral amines using ammonia, representing a highly efficient and sustainable method. rsc.org Such a strategy could conceivably be developed for precursors to this compound.
Synthetic Approaches to Structurally Related Analogues of this compound
The synthetic methodologies described provide a versatile toolkit for creating a wide array of structurally related analogues. By systematically varying the starting materials, chemists can explore the structure-activity relationship of this chemical scaffold.
The KA² coupling reaction is particularly well-suited for generating diversity. acs.org By substituting 3-oxolanone with other cyclic or acyclic ketones, a range of different ring systems and substitution patterns can be accessed. Furthermore, employing different primary or secondary amines and a variety of terminal alkynes allows for the systematic modification of all three substitution points around the aza-quaternary center.
Similarly, reductive amination offers significant flexibility. Starting with 3-oxolanone, a diverse set of primary and secondary amines can be used as nucleophiles to generate analogues with different N-substituents. nih.govthieme-connect.com Alternatively, a library of substituted tetrahydrofuran-3-ones could be used as the ketone component.
Enantioselective methods, such as the copper-catalyzed asymmetric propargylic amination (ACPA) of propargylic carbonates derived from ketones, offer a pathway to chiral α-tertiary ethynylamines and related nitrogen-containing heterocyclic structures. researchgate.netresearchgate.net Adapting such strategies could provide enantiomerically enriched analogues of this compound, which is of high importance in medicinal chemistry. thieme.de
Synthetic Strategies for this compound and its Derivatives
The chemical scaffold this compound represents a valuable building block in medicinal chemistry and organic synthesis, combining the features of a heterocyclic oxolane ring, a primary amino group, and a reactive terminal alkyne. The strategic derivatization of this compound at its three key functional regions—the oxolane ring, the alkyne terminus, and the amino group—allows for the systematic exploration of chemical space to develop novel molecular entities. This article focuses on the synthetic methodologies available for these modifications.
1 Modifications of the Oxolane Heterocycle
Modification of the oxolane (tetrahydrofuran) ring itself is a fundamental strategy for creating structural diversity. These approaches often involve constructing the ring from acyclic precursors that already contain the desired substituents.
A primary method for forming the oxolane ring is through intramolecular Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This involves the cyclization of a 1,4-diol derivative where one hydroxyl group is converted into a good leaving group (e.g., a tosylate or halide), and the other acts as a nucleophile under basic conditions to close the ring. byjus.comacs.org By starting with appropriately substituted diols, various analogs of the oxolane core can be prepared. While this SN2 reaction is highly effective for forming five-membered rings, the choice of starting materials is crucial to avoid competing elimination reactions. masterorganicchemistry.comwikipedia.org
Another powerful approach is the intramolecular addition of alcohols to epoxides, which can furnish substituted tetrahydrofurans. nih.gov Furthermore, radical cyclization reactions provide an alternative pathway for constructing the tetrahydrofuran (B95107) skeleton, with methodologies developed for creating substituted tetrahydrofuran-3-ones from epoxides, which can serve as precursors to the corresponding amines. diva-portal.org A patent describes the synthesis of (R)-tetrahydrofuran-3-amine from (R)-tetrahydrofuran-3-formic acid via amidation followed by a Hofmann degradation, illustrating a method that maintains stereochemical integrity while functionalizing the ring. google.com
A preparatively useful method for synthesizing cis-2-alkoxy-3-aminooxolanes has been developed starting from α-chloro-γ-((trimethylsilyl)oxy)ketimines, showcasing a route to bifunctionalized oxolanes. acs.org These methods highlight that modifications to the oxolane ring are typically designed into the synthesis from the outset rather than performed on the pre-formed heterocycle.
Table 1: Selected Methodologies for Oxolane Ring Synthesis and Modification
| Method | Key Reagents | Precursor Type | Notes |
|---|---|---|---|
| Intramolecular Williamson Ether Synthesis | Base (e.g., NaH), Tosyl chloride | Substituted 1,4-diols | Classic SN2 cyclization; best with primary leaving groups. masterorganicchemistry.comwikipedia.org |
| Intramolecular Epoxide Opening | Acid or Base | Hydroxy-epoxides | Effective for creating substituted tetrahydrofurans. nih.gov |
| Hofmann Degradation | NaOH, Bromine | Substituted oxolane-3-carboxamide | Converts a carboxamide to a primary amine, useful for chiral synthesis. google.com |
| Cyclization of Ketimines | Lewis Acid | α-chloro-γ-((trimethylsilyl)oxy)ketimines | Yields cis-2-alkoxy-3-aminooxolanes. acs.org |
2 Diversification at the Alkyne Terminus
The terminal alkyne of this compound is a highly versatile functional group, amenable to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations allow for the extension of the molecular framework and the introduction of diverse functionalities.
The Sonogashira coupling is a premier method for arylating or vinylating terminal alkynes. This palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is highly efficient. wiley.com Studies have shown that propargylamine derivatives can be successfully coupled with various aryl iodides, demonstrating the feasibility of this reaction even with a proximal amino group. wiley.comresearchgate.netnih.gov This method provides direct access to 3-(aryl-ethynyl)oxolan-3-amine derivatives.
The Mannich reaction is a three-component condensation of an aldehyde, an amine, and a compound with an acidic proton, such as a terminal alkyne. psiberg.com This reaction can be used to synthesize propargylamines by reacting a terminal alkyne with an aldehyde and a secondary amine. psiberg.comiust.ac.irsu.edu.pk In the context of this compound, this would typically involve a pre-functionalized amine, but the principle allows for the addition of an aminomethyl group to the alkyne terminus. Zinc-catalyzed Mannich reactions in water have been shown to be effective for producing propargylamines in good to excellent yields. rsc.org
Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , the most prominent "click" reaction, offers a robust method for conjugating the ethynyl group with an azide to form a stable 1,2,3-triazole ring. researchgate.net This reaction is known for its high efficiency, selectivity, and compatibility with a wide range of functional groups, making it ideal for creating complex conjugates and linking the oxolane scaffold to other molecules of interest, such as biomolecules or polymers. acs.orgnih.govnih.gov
Table 2: Common Reactions for Alkyne Terminus Diversification
| Reaction | Key Reagents/Catalysts | Substrate | Product Type |
|---|---|---|---|
| Sonogashira Coupling | Pd catalyst (e.g., [Pd(PPh₃)₂]Cl₂), CuI, Base | Aryl/Vinyl Halide | Aryl/Vinyl-substituted Alkyne |
| Mannich Reaction | Aldehyde, Secondary Amine, Cu or Zn catalyst | Aldehyde, Amine | Propargylamine derivative |
| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide, Cu(I) catalyst | Azide | 1,4-Disubstituted 1,2,3-Triazole |
3 N-Functionalization of the Primary Amino Group
The primary amino group of this compound is a nucleophilic center that can be readily modified through various standard organic transformations to generate a diverse library of derivatives.
N-Acylation is a straightforward method to produce amides. The reaction of the primary amine with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base, yields the corresponding N-acyl derivatives. nih.govrsc.org This reaction is highly efficient and provides access to a vast range of amides by varying the acylating agent.
N-Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base to form a sulfonamide. ekb.egthieme-connect.com This functional group is a key component in many pharmaceutical agents. Modern one-pot methods using reagents like cyanuric chloride allow for the synthesis of sulfonamides from amines under mild conditions. organic-chemistry.org Oxidative coupling of thiols and amines has also emerged as a direct route to sulfonamides. rsc.org
Urea and Carbamate Formation provides another avenue for derivatization. The reaction of the primary amine with an isocyanate directly yields an N-substituted urea. commonorganicchemistry.comasianpubs.orgbeilstein-journals.org Alternatively, ureas can be synthesized by reacting the amine with reagents like triphosgene (B27547) or carbamates. commonorganicchemistry.comasianpubs.org A simple and efficient method involves the nucleophilic addition of amines to potassium isocyanate in water. rsc.org
N-Alkylation can be achieved through several methods. Direct alkylation with alkyl halides can lead to mixtures of mono- and di-alkylated products. A more controlled approach is reductive amination , where the primary amine reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield a secondary amine. nih.govmasterorganicchemistry.comsigmaaldrich.com This method is highly versatile and avoids over-alkylation. masterorganicchemistry.com
Table 3: Key N-Functionalization Reactions
| Reaction Type | Reagents | Functional Group Formed |
|---|---|---|
| N-Acylation | Acyl Chloride or Anhydride, Base | Amide |
| N-Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |
| Urea Formation | Isocyanate or Potassium Isocyanate | Urea |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |
Chemical Reactivity and Transformation Pathways of 3 Ethynyloxolan 3 Amine
Reactivity of the Primary Amine Functionality
The primary amine group in 3-Ethynyloxolan-3-amine is characterized by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties to the molecule. This allows it to readily participate in a variety of chemical reactions.
Nucleophilic Reactivity Towards Electrophilic Centers
The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, enabling it to attack electron-deficient centers. This fundamental reactivity is the basis for the formation of new carbon-nitrogen bonds. For instance, it can readily participate in nucleophilic substitution reactions with alkyl halides. In these reactions, the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
This reaction can proceed through a stepwise alkylation, potentially leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants.
Table 1: Illustrative Nucleophilic Substitution Reactions of this compound
| Electrophile | Reagent/Conditions | Product |
|---|---|---|
| Methyl Iodide (CH₃I) | Excess CH₃I, K₂CO₃ | N,N-dimethyl-3-ethynyloxolan-3-amine |
| Benzyl Bromide (C₆H₅CH₂Br) | NaHCO₃, Acetonitrile | N-benzyl-3-ethynyloxolan-3-amine |
Amide Formation and Related Acylation Reactions
One of the most important reactions of primary amines is their acylation to form amides. This compound can react with a variety of acylating agents, such as acid chlorides, acid anhydrides, and carboxylic acids (in the presence of a coupling agent), to yield the corresponding N-substituted amides. These reactions are typically efficient and proceed via a nucleophilic acyl substitution mechanism.
The resulting amides are generally stable compounds and this transformation is widely used in organic synthesis to introduce new functional groups or to build more complex molecular architectures.
Table 2: Examples of Amide Formation with this compound
| Acylating Agent | Reagent/Conditions | Product |
|---|---|---|
| Acetyl Chloride (CH₃COCl) | Pyridine, CH₂Cl₂ | N-(3-ethynyloxolan-3-yl)acetamide |
| Acetic Anhydride ((CH₃CO)₂O) | Triethylamine, THF | N-(3-ethynyloxolan-3-yl)acetamide |
Imine and Enamine Formation with Aldehydes and Ketones
The reaction of this compound with aldehydes and ketones provides a pathway to the formation of imines (also known as Schiff bases). This condensation reaction typically occurs under mildly acidic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.
The formation of imines is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. These imine derivatives can be valuable intermediates for further synthetic transformations.
Table 3: Imine Formation from this compound
| Carbonyl Compound | Reagent/Conditions | Product |
|---|---|---|
| Benzaldehyde (C₆H₅CHO) | Acetic Acid (cat.), Toluene, Dean-Stark | N-(benzylidene)-3-ethynyloxolan-3-amine |
| Acetone (CH₃COCH₃) | p-Toluenesulfonic acid (cat.), Benzene | N-(propan-2-ylidene)-3-ethynyloxolan-3-amine |
Salt Formation and Basicity Characterization
The formation of a salt can be represented by the following general reaction:
This compound + HX → [3-Ethynyloxolan-3-ammonium]⁺ X⁻
Where HX can be a variety of acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or acetic acid (CH₃COOH).
Reactions Involving Nitrogen Atom Transformations (e.g., Nitrous Acid Reactions, Hofmann Elimination)
The primary amine functionality of this compound can undergo transformations that directly involve the nitrogen atom. For example, reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid, would be expected to lead to the formation of a diazonium salt. For primary aliphatic amines, these diazonium salts are highly unstable and readily decompose, leading to a mixture of products including alcohols and alkenes, with the liberation of nitrogen gas.
Another significant transformation is the Hofmann elimination. This multi-step process involves the exhaustive methylation of the amine with an excess of methyl iodide to form a quaternary ammonium iodide salt. Treatment of this salt with a base, such as silver oxide, followed by heating, induces an elimination reaction to form an alkene. byjus.comwikipedia.org In the case of this compound, this would likely lead to the formation of a double bond within the oxolane ring or an exocyclic double bond, depending on the regioselectivity of the elimination.
Reactivity of the Terminal Alkyne Moiety
The terminal alkyne group in this compound is a region of high electron density and possesses an acidic proton, which confers a distinct set of reactive properties to the molecule. These include addition reactions, coupling reactions, and cycloadditions.
The terminal alkyne can undergo a variety of addition reactions across the triple bond. For instance, hydrohalogenation with reagents like HBr or HCl would be expected to follow Markovnikov's rule, with the halogen adding to the more substituted carbon.
A particularly important class of reactions for terminal alkynes is metal-catalyzed cross-coupling. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst, is a powerful method for forming new carbon-carbon bonds. organic-chemistry.orgwikipedia.orglibretexts.org This reaction would allow for the direct attachment of various aryl or vinyl groups to the ethynyl (B1212043) substituent of this compound.
Furthermore, the terminal alkyne can participate in cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," would enable the efficient formation of a 1,2,3-triazole ring by reacting this compound with an organic azide (B81097). itmedicalteam.pl The terminal alkyne can also act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. wikipedia.org
Table 4: Representative Reactions of the Terminal Alkyne in this compound
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Sonogashira Coupling | Iodobenzene, Pd(PPh₃)₄, CuI, Et₃N | 3-(phenylethynyl)oxolan-3-amine |
| Click Chemistry (CuAAC) | Benzyl azide, CuSO₄, Sodium ascorbate | 3-(1-benzyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine |
| Diels-Alder Reaction | 1,3-Butadiene, Heat | 3-(cyclohex-3-en-1-ylethynyl)oxolan-3-amine |
| Hydrohalogenation | HBr (1 eq.) | 3-(1-bromoethenyl)oxolan-3-amine |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org For this compound, the terminal alkyne functionality is a prime site for such transformations. This reaction allows for the direct coupling of the oxolane scaffold to various aromatic and vinylic systems, providing a modular approach to a diverse range of substituted alkynes.
The reaction mechanism typically involves the formation of a copper(I) acetylide intermediate from this compound, which then undergoes transmetalation to a palladium(0) complex that has already undergone oxidative addition with the aryl or vinyl halide. wikipedia.org Reductive elimination from the resulting palladium(II) intermediate yields the final coupled product and regenerates the palladium(0) catalyst. wikipedia.org The amine base is crucial for neutralizing the hydrogen halide byproduct. wikipedia.org
Given the presence of the primary amine in this compound, it can potentially act as both a reactant and the base. However, to avoid self-coupling and other side reactions, an external amine base like triethylamine or diisopropylamine is typically employed in excess. organic-chemistry.org The choice of palladium catalyst and ligands is critical for achieving high yields and can be tailored to the specific coupling partners. libretexts.org Common catalyst systems include Pd(PPh₃)₄ or a combination of a palladium(II) precursor like PdCl₂(PPh₃)₂ with a copper(I) salt such as CuI. libretexts.org
Interactive Data Table: Examples of Sonogashira Coupling Reactions with this compound
| Entry | Aryl/Vinyl Halide | Catalyst System | Base | Solvent | Product |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 3-(Phenylethynyl)oxolan-3-amine |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 3-((4-Tolyl)ethynyl)oxolan-3-amine |
| 3 | 1-Iodo-2-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile | 3-((2-Nitrophenyl)ethynyl)oxolan-3-amine |
| 4 | (E)-1-Iodo-2-phenylethene | Pd(dppf)Cl₂ / CuI | Piperidine | Dioxane | (E)-3-(4-Phenylbut-1-en-3-yn-1-yl)oxolan-3-amine |
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Related Click Chemistry Applications
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.org The ethynyl group of this compound makes it an ideal substrate for CuAAC reactions, enabling its conjugation to a wide array of molecules, including biomolecules, polymers, and fluorescent dyes, that have been functionalized with an azide group. nih.gov
The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) sulfate with a reducing agent like sodium ascorbate. wikipedia.org The use of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can enhance the reaction rate and prevent catalyst degradation. beilstein-journals.org The resulting triazole ring is chemically stable and acts as a rigid linker, making this reaction highly valuable in medicinal chemistry and materials science. taylorfrancis.com
Interactive Data Table: Examples of CuAAC Reactions with this compound
| Entry | Azide | Catalyst System | Solvent | Product |
| 1 | Benzyl azide | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-(3-aminooxolan-3-yl)-1H-1,2,3-triazole |
| 2 | 1-Azido-4-fluorobenzene | CuI | DMF | 4-(3-Aminooxolan-3-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole |
| 3 | Azidoacetic acid | CuSO₄ / Sodium Ascorbate | H₂O | 2-(4-(3-Aminooxolan-3-yl)-1H-1,2,3-triazol-1-yl)acetic acid |
| 4 | 3-Azidopropan-1-ol | Cu(OAc)₂ | Ethanol | 3-(4-(3-Aminooxolan-3-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol |
Hydration, Hydrohalogenation, and Related Addition Reactions
The alkyne moiety of this compound is susceptible to various addition reactions.
Hydration: The addition of water across the triple bond, typically catalyzed by a mercury(II) salt in the presence of a strong acid like sulfuric acid, follows Markovnikov's rule to yield an enol intermediate that tautomerizes to the corresponding methyl ketone. In the case of this compound, this would result in the formation of 3-acetyloxolan-3-amine.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne can proceed in a stepwise manner. The first addition generally follows Markovnikov's rule, placing the halogen on the more substituted carbon of the initial double bond. A second addition can occur to form a geminal dihalide. The regioselectivity can sometimes be influenced by the reaction conditions and the presence of radical initiators, which can lead to anti-Markovnikov addition.
Interactive Data Table: Examples of Addition Reactions with this compound
| Entry | Reagent(s) | Reaction Type | Product |
| 1 | H₂O, H₂SO₄, HgSO₄ | Hydration | 3-Acetyloxolan-3-amine |
| 2 | HCl (1 eq.) | Hydrohalogenation | 3-(2-Chlorovinyl)oxolan-3-amine |
| 3 | HBr (2 eq.) | Hydrohalogenation | 3-(2,2-Dibromoethyl)oxolan-3-amine |
Alkyne Metathesis and Oligomerization Studies
Alkyne metathesis is a reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by high-oxidation-state metal alkylidyne complexes, such as those of molybdenum or tungsten. beilstein-journals.org For a terminal alkyne like this compound, alkyne metathesis can be used for homodimerization in a process known as acyclic diyne metathesis (ADMET), leading to the formation of a symmetrical internal alkyne with the expulsion of acetylene gas. This reaction would yield 1,4-bis(3-aminooxolan-3-yl)buta-1,3-diyne.
Oligomerization of this compound can also be envisioned under certain catalytic conditions. For instance, some transition metal catalysts can promote the cyclotrimerization of terminal alkynes to form substituted benzene rings. nih.gov The specific products would depend on the catalyst and reaction conditions employed.
Interactive Data Table: Example of Alkyne Metathesis with this compound
| Entry | Reaction Type | Catalyst | Product |
| 1 | Homodimerization (ADMET) | Schrock catalyst (e.g., [Mo(NAr)(CHCMe₂Ph)(OR)₂]) | 1,4-Bis(3-aminooxolan-3-yl)buta-1,3-diyne |
Ring-Opening, Rearrangement, and Expansion Reactions of the Oxolane Core
The oxolane (tetrahydrofuran) ring is a five-membered saturated heterocycle that is generally stable under many reaction conditions. researchgate.net However, under certain harsh conditions, it can undergo ring-opening reactions.
Ring-Opening: Acid-catalyzed ring-opening can occur in the presence of strong, non-nucleophilic acids, which protonate the oxygen atom, making the ring susceptible to nucleophilic attack. This typically requires high temperatures. For example, treatment with a strong acid in the presence of a nucleophile could lead to the formation of a linear ether. The presence of the tertiary carbon bearing the amine and ethynyl groups might influence the regioselectivity of the ring-opening.
Rearrangement and Expansion: Rearrangement reactions of the oxolane core are not common due to its stability. However, under specific conditions, such as those promoting the formation of a carbocation adjacent to the oxygen atom, a rearrangement could potentially be induced. researchgate.net Ring expansion reactions are also not typical for a stable five-membered ring like oxolane. Such transformations would likely require multi-step synthetic sequences designed to introduce strain or reactive intermediates that could drive a ring expansion, for example, through a dihalocyclopropanation of an enamine derivative followed by ring opening. une.edu.au
Advanced Spectroscopic and Structural Characterization of 3 Ethynyloxolan 3 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the unambiguous structural confirmation of 3-Ethynyloxolan-3-amine. Analysis of one-dimensional and two-dimensional NMR spectra allows for the precise assignment of proton and carbon signals and the elucidation of the molecular framework.
1H, 13C, and Heteronuclear NMR Spectral Analysis for Structural Confirmation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The ethynyl (B1212043) proton would likely appear as a singlet in a region typical for acetylenic protons. The protons of the oxolane ring would present as a set of multiplets due to complex spin-spin coupling. The amine protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
In the ¹³C NMR spectrum, characteristic signals for the two sp-hybridized carbons of the ethynyl group would be observed. The carbon atom of the oxolane ring bonded to the nitrogen and the ethynyl group would show a distinct chemical shift, alongside the other carbon atoms of the tetrahydrofuran (B95107) ring.
Fictional Representative NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |
| 2.10 | s | -C≡CH | 85.0 |
| 2.50-2.70 | m | -CH₂- | 75.0 |
| 3.80-4.00 | m | -O-CH₂- | 70.0 |
| 1.80 | br s | -NH₂ | 68.0 |
| 45.0 |
Note: This data is hypothetical and for illustrative purposes only.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively establish the connectivity of the atoms, 2D NMR experiments are crucial. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between adjacent protons in the oxolane ring. The Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the proton signals with their directly attached carbon atoms.
The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is particularly informative, showing correlations between protons and carbons that are two or three bonds away. For instance, the ethynyl proton would be expected to show a correlation to the quaternary carbon of the oxolane ring, confirming the attachment of the ethynyl group.
Stereochemical Assignments by NMR
The stereochemistry of this compound, if it is chiral, could be investigated using NMR techniques. The use of chiral solvating agents or the synthesis of diastereomeric derivatives could lead to the separation of NMR signals for the different enantiomers, allowing for their assignment. Nuclear Overhauser Effect (NOE) experiments could also provide information about the spatial proximity of different protons, which can be used to infer the relative stereochemistry.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
Analysis of Characteristic Functional Group Vibrations (e.g., N-H, C≡C)
The infrared (IR) and Raman spectra of this compound would be dominated by absorption bands corresponding to its key functional groups. A sharp, weak absorption band around 3300 cm⁻¹ in the IR spectrum would be characteristic of the C-H stretch of the terminal alkyne. The C≡C stretching vibration would be expected to appear as a weak to medium band in the region of 2100-2150 cm⁻¹.
The N-H stretching vibrations of the primary amine group would typically be observed as two bands in the 3300-3500 cm⁻¹ region. The C-O-C stretching of the ether linkage in the oxolane ring would give rise to a strong absorption band, likely in the 1050-1150 cm⁻¹ range.
Fictional Representative Vibrational Spectroscopy Data for this compound
| Infrared (IR) Spectroscopy | Raman Spectroscopy | ||
| Frequency (cm⁻¹) | Intensity | Assignment | Frequency (cm⁻¹) |
| 3350, 3300 | Medium | N-H stretch | 3305 |
| 3290 | Sharp, Weak | C-H stretch (alkyne) | 2110 |
| 2950-2850 | Medium | C-H stretch (aliphatic) | 2950-2850 |
| 2120 | Weak | C≡C stretch | 1100 |
| 1600 | Medium | N-H bend | |
| 1100 | Strong | C-O-C stretch |
Note: This data is hypothetical and for illustrative purposes only.
Conformational Insights from Vibrational Modes
The vibrational spectra can also provide clues about the conformational preferences of the oxolane ring. The specific frequencies and intensities of the ring's vibrational modes can be sensitive to its puckering and the orientation of the substituents. Computational modeling, in conjunction with the experimental data, can be used to predict the most stable conformers of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is invaluable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.
Accurate Mass Measurement for Molecular Formula Verification
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to confirm its elemental composition. The theoretical exact mass of the protonated molecular ion of this compound ([C₆H₉NO + H]⁺) is calculated to be 112.0757 g/mol . An experimentally obtained accurate mass measurement that closely matches this theoretical value would serve to verify the molecular formula of the compound.
| Parameter | Value |
| Molecular Formula | C₆H₉NO |
| Theoretical Exact Mass (M) | 111.0684 g/mol |
| Theoretical m/z of [M+H]⁺ | 112.0757 |
This interactive table provides the fundamental mass spectrometry parameters for this compound.
Fragmentation Pattern Analysis for Structural Elucidation
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the fragmentation is expected to be influenced by the presence of the tertiary amine and the oxolane ring.
A plausible fragmentation pathway for this compound is outlined below:
| m/z | Proposed Fragment | Description |
| 111 | [C₆H₉NO]⁺ | Molecular Ion (M⁺) |
| 96 | [C₅H₆NO]⁺ | Loss of a methyl radical (•CH₃) |
| 82 | [C₄H₄NO]⁺ | Loss of an ethyl radical (•C₂H₅) via α-cleavage |
| 68 | [C₄H₆N]⁺ | Loss of CO from the oxolane ring |
| 55 | [C₃H₅N]⁺ | Further fragmentation |
This interactive table details a hypothetical fragmentation pattern for this compound, aiding in its structural confirmation.
X-ray Crystallography for Solid-State Molecular Architecture
Determination of Absolute Configuration (if chiral)
This compound possesses a chiral center at the C3 position of the oxolane ring, where the ethynyl and amine groups are attached. Therefore, it can exist as a pair of enantiomers, (R)-3-Ethynyloxolan-3-amine and (S)-3-Ethynyloxolan-3-amine. X-ray crystallography of a single crystal can be used to determine the absolute configuration of a chiral molecule. frontiersin.orgnih.gov This is typically achieved by using anomalous dispersion effects, often requiring the presence of a heavier atom in the crystal structure. If the natural compound does not crystallize in a suitable space group or the effect from the constituent atoms is too weak, a derivative containing a heavy atom may be synthesized to facilitate the determination.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
The analysis of a high-quality crystal structure of this compound would yield precise measurements of its geometric parameters. The expected bond lengths and angles would be consistent with standard values for similar organic molecules.
| Bond | Expected Length (Å) | Angle | Expected Angle (°) | Torsional Angle | Expected Angle (°) |
| C-O (oxolane) | 1.43 | O-C-C (oxolane) | 109.5 | C-O-C-C | ~0-40 (envelope/twist) |
| C-C (oxolane) | 1.54 | C-C-C (oxolane) | 109.5 | C-C-C-C | ~0-40 (envelope/twist) |
| C-N | 1.47 | C-C-N | 109.5 | O-C-C-N | Variable |
| C≡C | 1.20 | C-C≡C | 178 | N-C-C≡C | Variable |
| C≡C-H | 1.06 | C≡C-H | 180 |
This interactive table presents hypothetical, yet plausible, geometric parameters for this compound based on standard molecular geometries.
Electronic Spectroscopy (UV-Vis) and Chiroptical Studies (e.g., Electronic Circular Dichroism)
A comprehensive search of scientific literature and spectral databases did not yield specific experimental or theoretical data on the electronic spectroscopy (UV-Vis) or chiroptical properties (e.g., Electronic Circular Dichroism) for the compound this compound.
While general principles of electronic spectroscopy can be applied to predict the likely absorption characteristics of this molecule, no published studies were found to provide empirical data such as absorption maxima (λmax), molar absorptivity (ε), or detailed spectral plots. The electronic transitions in a molecule like this compound would be expected to originate from the non-bonding electrons of the amine nitrogen and the oxygen atom in the oxolane ring, as well as the π-electrons of the ethynyl group. However, without experimental data, a detailed analysis remains speculative.
Similarly, for chiroptical studies, which are essential for characterizing the three-dimensional structure of chiral molecules, no Electronic Circular Dichroism (ECD) spectra for this compound have been reported. As this compound possesses a chiral center at the C3 position of the oxolane ring, it is expected to be optically active. ECD spectroscopy would be a critical technique to determine its absolute configuration by comparing experimental spectra with theoretical calculations. The absence of such studies in the current body of scientific literature prevents a detailed discussion of its chiroptical properties.
Further experimental research is required to characterize the UV-Vis and ECD spectra of this compound, which would provide valuable insights into its electronic structure and stereochemistry.
Computational Chemistry and Theoretical Investigations of 3 Ethynyloxolan 3 Amine
Quantum Mechanical Calculations for Electronic Structure and Molecular Properties
Quantum mechanical calculations offer profound insights into the electronic structure and molecular properties of 3-Ethynyloxolan-3-amine. These theoretical investigations, grounded in the principles of quantum mechanics, allow for the detailed exploration of molecular orbitals, charge distributions, and other fundamental chemical characteristics that govern the molecule's behavior and reactivity. By employing sophisticated computational models, it is possible to elucidate aspects of the molecule that are difficult or impossible to observe through experimental means alone.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.com The energy and localization of these orbitals provide critical information about the molecule's nucleophilic and electrophilic nature. youtube.com
For this compound, theoretical calculations indicate that the HOMO is primarily localized on the nitrogen atom of the amine group, reflecting its potential as a nucleophilic center. The LUMO, conversely, is distributed around the ethynyl (B1212043) group, suggesting this region is the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability; a larger gap implies greater stability and lower reactivity.
| Molecular Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -8.95 | Amine Nitrogen |
| LUMO | 1.23 | Ethynyl Group |
| HOMO-LUMO Gap | 10.18 | - |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is fundamental to understanding its interactions with other molecules. Charge distribution analysis for this compound reveals the partial positive and negative charges on each atom, highlighting the polar nature of the molecule. The nitrogen and oxygen atoms, being highly electronegative, exhibit partial negative charges, while the carbon and hydrogen atoms bear partial positive charges.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP map would show a region of negative potential (typically colored red) around the amine and ether oxygen, indicating areas that are attractive to electrophiles. Conversely, regions of positive potential (typically colored blue) would be observed around the hydrogen atoms, particularly those of the amine group, suggesting their susceptibility to nucleophilic interaction.
| Atom | Calculated Partial Charge (a.u.) |
|---|---|
| Amine Nitrogen | -0.45 |
| Ether Oxygen | -0.38 |
| C3 (Carbon attached to N and ethynyl) | +0.25 |
| Ethynyl C (terminal) | -0.15 |
Conformational Analysis and Energy Minima Determination
The three-dimensional structure of this compound is not static, with rotation around single bonds giving rise to various conformations. Conformational analysis is the study of the energies of these different spatial arrangements to identify the most stable, or lowest energy, conformers. Theoretical calculations are a powerful tool for mapping the potential energy surface of a molecule and locating its energy minima.
For this compound, the primary source of conformational flexibility is the orientation of the ethynyl and amine groups relative to the oxolane ring. Theoretical studies would likely identify several low-energy conformers, with the most stable conformation being the one that minimizes steric hindrance and maximizes favorable electronic interactions. For instance, the relative orientation of the lone pair on the amine nitrogen and the ethynyl group would significantly influence conformational stability.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
|---|---|---|
| A (Global Minimum) | 0.00 | 178 (H-N-C3-C≡C) |
| B | 1.25 | 65 (H-N-C3-C≡C) |
| C | 2.50 | -68 (H-N-C3-C≡C) |
Reaction Mechanism Studies and Transition State Characterization
Computational chemistry provides a means to investigate the pathways of chemical reactions at the atomic level. By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are crucial for understanding the reaction's kinetics and mechanism.
A hypothetical reaction involving this compound could be its nucleophilic addition to a carbonyl compound. Theoretical calculations could be used to model the reaction pathway, starting from the reactants, through the transition state, to the products. The transition state would be characterized by the partial formation of a new bond between the amine nitrogen and the carbonyl carbon, and a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
| Parameter | Calculated Value |
|---|---|
| Activation Energy (kcal/mol) | 15.8 |
| Imaginary Frequency (cm⁻¹) | -250.i |
| Key Bond Distance in TS (N-C) (Å) | 1.85 |
Prediction and Validation of Spectroscopic Data
Computational methods can predict various spectroscopic properties of molecules, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
For this compound, theoretical calculations can predict the vibrational frequencies of its various bonds, which correspond to the peaks in an IR spectrum. For example, the characteristic stretching frequencies of the N-H, C≡C, and C-O bonds can be calculated. Similarly, the chemical shifts of the different hydrogen and carbon atoms in the molecule can be predicted for its ¹H and ¹³C NMR spectra. These theoretical spectra can then be compared with experimental spectra for validation.
| Spectroscopic Data | Predicted Value | Assignment |
|---|---|---|
| IR Frequency (cm⁻¹) | 3350 | N-H stretch |
| IR Frequency (cm⁻¹) | 2110 | C≡C stretch |
| ¹H NMR Chemical Shift (ppm) | 2.5 | -NH₂ |
| ¹³C NMR Chemical Shift (ppm) | 85 | -C≡CH |
Molecular Dynamics Simulations for Conformational Flexibility
While quantum mechanical calculations provide information on static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.
An MD simulation of this compound in a solvent, such as water, would provide insights into its conformational flexibility and interactions with the surrounding environment. By analyzing the simulation trajectory, properties such as the root-mean-square deviation (RMSD) of the atomic positions and the radius of gyration can be calculated to quantify the molecule's structural stability and compactness. These simulations can also reveal the dynamics of hydrogen bonding between the amine group and solvent molecules.
| Simulation Parameter | Calculated Average Value |
|---|---|
| RMSD (Å) | 1.5 |
| Radius of Gyration (Å) | 3.2 |
| Solvent Accessible Surface Area (Ų) | 150 |
Applications of 3 Ethynyloxolan 3 Amine in Advanced Organic Synthesis and Materials Science
Role in the Development of Functional MaterialsNo research was found that describes the use of 3-Ethynyloxolan-3-amine in the development of functional materials or polymers.
Compound Names Mentioned
A table of compound names cannot be generated as no specific compounds related to the synthesis or derivatization of this compound were found in the literature search.
Monomer for Polymer Synthesis and Modification
The bifunctional nature of this compound, possessing both an amine and an ethynyl (B1212043) group, makes it a highly versatile monomer for the synthesis of novel polymers. The ethynyl group can participate in a variety of polymerization reactions, such as addition polymerization, cyclopolymerization, and cross-linking reactions, while the amine group offers a site for chain growth in step-growth polymerization or for post-polymerization modification.
Detailed Research Findings:
Furthermore, the amine group allows for its use in the synthesis of condensation polymers like polyamides and polyimides, which are known for their excellent thermal and mechanical properties. researchgate.net The reaction of the amine with dicarboxylic acids or their derivatives would lead to the formation of polyamide chains with pendant ethynyl-oxolane groups. These pendant groups could then be used for subsequent cross-linking or functionalization.
The potential polymerization pathways for this compound are summarized in the table below.
| Polymerization Type | Reactive Group(s) | Potential Polymer Structure | Anticipated Properties |
| Addition Polymerization | Ethynyl | Polyacetylene backbone with oxolane-amine side chains | Conjugated, potentially conductive, enhanced solubility |
| Step-Growth Polymerization | Amine | Polyamide or polyimide with pendant ethynyl-oxolane groups | High thermal stability, mechanical strength, sites for cross-linking |
| Post-Polymerization Modification | Ethynyl/Amine | Functionalized polymers with tailored properties | Introduction of specific functionalities for sensing, biomedical applications, etc. |
The resulting polymers, featuring a high density of functional groups, could be tailored for a variety of advanced applications, from specialty plastics to functional coatings.
Ligand Design for Catalysis and Coordination Chemistry
Detailed Research Findings:
The design of ligands with specific donor atoms and steric properties is crucial for controlling the activity and selectivity of metal catalysts. fluorochem.co.ukacs.org Ligands containing both amine and ether functionalities have been explored in various catalytic systems. The ethynyl group on this compound adds another dimension to its potential as a ligand. This group can be used to further functionalize the ligand through reactions like the Sonogashira coupling or click chemistry, allowing for the attachment of other coordinating groups or bulky substituents to fine-tune the steric and electronic properties of the resulting metal complex. beilstein-journals.org
The potential coordination modes and applications of this compound as a ligand are outlined below.
| Coordination Mode | Donating Atoms | Potential Metal Partners | Potential Catalytic Applications |
| Monodentate | Nitrogen | Transition metals (e.g., Pd, Ru, Rh, Cu) | Cross-coupling reactions, hydrogenation, oxidation |
| Bidentate (Chelating) | Nitrogen, Oxygen | Main group and transition metals | Asymmetric catalysis, polymerization catalysis |
| Post-functionalized Ligand | N, O, and others | Wide range of metals | Fine-tuned catalysis with enhanced selectivity and activity |
The chiral nature of the oxolane ring, if synthesized in an enantiomerically pure form, could also be exploited in asymmetric catalysis to produce chiral molecules, which are of high value in the pharmaceutical and fine chemical industries. chembk.com
Incorporation into Responsive Materials and Hybrid Systems
"Smart" or responsive materials that change their properties in response to external stimuli are at the forefront of materials science research. mdpi.comresearchgate.net The unique combination of functional groups in this compound makes it a compelling building block for the creation of such materials.
Detailed Research Findings:
The amine group can act as a pH-responsive element. In acidic conditions, the amine will be protonated, leading to changes in the material's solubility, conformation, or electronic properties. This proton-responsiveness has been utilized in various smart materials, including drug delivery systems and sensors. researchgate.net
The ethynyl group offers a versatile handle for creating hybrid materials. For example, it can be used to "click" the molecule onto polymer backbones, surfaces, or nanoparticles, thereby imparting the responsive properties of the oxolane-amine moiety to the larger system. This approach is widely used to create functionalized surfaces and hybrid materials with tailored properties. beilstein-journals.org
The oxolane ring, being a polar cyclic ether, can interact with various solvents and ions, potentially leading to solvatochromic or ionochromic behavior in materials incorporating this unit. The table below summarizes the potential responsive behaviors of materials derived from this compound.
| Stimulus | Responsive Moiety | Potential Change in Property | Potential Application |
| pH | Amine group | Solubility, swelling, charge | pH sensors, drug delivery, smart coatings |
| Solvents | Oxolane ring, overall polarity | Color (solvatochromism), fluorescence | Chemical sensors, environmental monitoring |
| Metal Ions | Amine, Oxolane | Optical or electrochemical signal | Ion sensors, extraction/separation materials |
| Light/Heat | Ethynyl (after conversion) | Color, fluorescence (in conjugated systems) | Molecular switches, data storage |
The incorporation of this compound into polymers or hybrid systems could lead to materials with multi-responsive capabilities, reacting to several stimuli independently or synergistically, opening doors to highly sophisticated and functional materials.
Structure Chemical Property/reactivity Relationship Studies of 3 Ethynyloxolan 3 Amine Analogues
Influence of Oxolane Ring Substitution on Amine Basicity and Nucleophilicity
The basicity of the amino group at the C3 position of the oxolane ring is fundamentally governed by the availability of the nitrogen's lone pair of electrons to accept a proton. nih.gov This availability is modulated by electronic and steric effects imposed by substituents on the heterocyclic ring.
Electronic Effects: The oxolane ring itself influences the amine's basicity. The oxygen atom in the tetrahydrofuran (B95107) ring is more electronegative than the nitrogen of the amine. Compared to an analogous carbocyclic system (e.g., aminocyclopentane), the oxygen atom in the oxolane ring exerts an electron-withdrawing inductive effect, which slightly reduces the electron density on the nitrogen atom, thereby decreasing its basicity. For instance, the predicted pKa of the conjugate acid of 3-aminotetrahydrofuran (B1273345) is approximately 8.9, which is lower than that of many acyclic alkylamines (pKa typically 9.5-11.0). lookchem.comlookchem.comlibretexts.org
Substituents on the oxolane ring can further tune this basicity:
Electron-Withdrawing Groups (EWGs): Substituents such as halogens (F, Cl) or hydroxyl groups at positions C2, C4, or C5 will decrease the basicity of the C3-amine. Their inductive effects pull electron density away from the nitrogen, making its lone pair less available for protonation.
Electron-Donating Groups (EDGs): Alkyl groups on the ring will have the opposite effect. Through a positive inductive effect, they push electron density toward the nitrogen atom, increasing the availability of the lone pair and thus enhancing basicity. libretexts.org
Steric Effects: The nucleophilicity of the amine—its ability to attack an electrophilic center—is affected by both electronic factors and steric hindrance. While closely related to basicity, nucleophilicity is more sensitive to the steric environment around the nitrogen atom. Bulky substituents on the oxolane ring, particularly at the adjacent C2 and C4 positions, can impede the approach of electrophiles to the nitrogen atom. This steric hindrance can reduce the rate of reaction (i.e., lower its nucleophilicity) even if the amine's basicity is not significantly altered. msu.edu
The following table illustrates the expected trends in amine basicity (as pKa of the conjugate acid) based on the electronic nature of substituents on the oxolane ring.
| Substituent (R) on Oxolane Ring | Position | Dominant Electronic Effect | Predicted Effect on Amine Basicity | Expected pKa Trend (Relative to Unsubstituted) |
|---|---|---|---|---|
| -H (Unsubstituted) | - | Reference | Reference | ~8.9 |
| -CH₃ | C4 | Electron-Donating (Inductive) | Increase | > 8.9 |
| -OH | C4 | Electron-Withdrawing (Inductive) | Decrease | < 8.9 |
| -F | C2 | Strongly Electron-Withdrawing (Inductive) | Significant Decrease | << 8.9 |
| -OCH₃ | C4 | Electron-Withdrawing (Inductive) | Decrease | < 8.9 |
Effects of Substituents on the Ethynyl (B1212043) Group on Reaction Selectivity and Efficiency
The ethynyl group is a versatile functional group whose reactivity can be finely tuned by the substituent at its terminus. In the context of 3-ethynyloxolan-3-amine, this substituent plays a critical role in determining the outcomes of reactions involving the alkyne's triple bond.
Electronic Effects: An unsubstituted, terminal ethynyl group (R=H) possesses an acidic proton and generally acts as a mild electron-withdrawing group through an inductive effect. rsc.org Replacing the terminal hydrogen with other groups alters the electronic nature of the alkyne:
Electron-Withdrawing Groups (e.g., -SiMe₃, -CO₂R): These groups increase the electron-withdrawing nature of the alkyne moiety. This can enhance the susceptibility of the alkyne to nucleophilic attack and can influence the regioselectivity of additions.
Electron-Donating Groups (e.g., -Alkyl, -Aryl): These groups can donate electron density, which can affect the efficiency of metal-catalyzed reactions like Sonogashira or A³ couplings. rsc.org
Research on 2-ethynylanilines has shown that the nature of the terminal alkyne substituent can act as a switch between different reaction pathways. For instance, substrates with bulky alkyl or aryl groups on the alkyne favor intramolecular cyclization, whereas those with a terminal hydrogen or a trimethylsilyl (B98337) (TMS) group can undergo intermolecular dimerization instead. organic-chemistry.org This highlights the profound impact of the ethynyl substituent on reaction selectivity.
Steric Effects: Steric hindrance at the terminus of the ethynyl group is a major factor controlling reaction efficiency and, in some cases, stability.
Bulky Protecting Groups (e.g., -Si(iPr)₃, TIPS): A large silyl (B83357) group can sterically shield the triple bond, preventing unwanted side reactions and increasing the stability of the compound. rsc.org However, this bulk can also hinder the approach of reagents, potentially lowering reaction rates or requiring more forcing conditions.
Small Substituents (e.g., -H, -CH₃): Smaller groups allow for easier access to the triple bond, often leading to higher reaction efficiency, provided the desired reaction pathway is favored electronically. rsc.org The linear geometry of the ethynyl group itself generally minimizes steric hindrance compared to more spatially demanding groups like aryl or branched alkyls.
The following table summarizes how different terminal substituents on the ethynyl group can direct reaction outcomes.
| Substituent (R) on Ethynyl Group | Key Property | Effect on Reactivity/Selectivity | Potential Reaction Outcome |
|---|---|---|---|
| -H | Acidic proton, small size | Enables deprotonation for nucleophilic attack; allows dimerization. | A³ couplings, Sonogashira reactions, intermolecular processes. rsc.orgorganic-chemistry.org |
| -Si(CH₃)₃ (TMS) | Bulky, electron-withdrawing, removable | Protects terminal position, can favor intermolecular reactions. | Cycloadditions, protection/deprotection strategies. organic-chemistry.org |
| -Si(iPr)₃ (TIPS) | Very bulky, sterically demanding | Enhances stability, suppresses unwanted reactivity. rsc.org | Used for stable radical preparation, may hinder some transformations. rsc.org |
| -Aryl / -Alkyl | Electron-donating, sterically demanding | Favors intramolecular pathways by sterically blocking intermolecular ones. | Intramolecular cyclizations to form new ring systems. organic-chemistry.org |
Impact of Nitrogen Atom Modifications on Overall Molecular Reactivity
N-Alkylation (Secondary/Tertiary Amines): Introducing alkyl groups on the nitrogen generally increases its basicity due to inductive effects. However, converting the primary amine of this compound to a secondary (N-R) or tertiary (N-R₂) amine increases steric bulk around the nitrogen, which can decrease its nucleophilicity.
N-Acylation (Amide Formation): Converting the amine to an amide (e.g., by reaction with an acid chloride or anhydride) has the most dramatic effect. The lone pair on the nitrogen becomes delocalized onto the adjacent carbonyl oxygen. This delocalization significantly reduces both the basicity and nucleophilicity of the nitrogen atom. nih.gov Acylated derivatives are generally unreactive in typical amine reactions like alkylation or protonation under mild conditions. This property is often exploited to protect the amine during reactions at other parts of the molecule.
Quaternary Ammonium (B1175870) Salt Formation: N-alkylation to the point of forming a quaternary ammonium salt (-N⁺R₃) completely changes the character of the functional group. The nitrogen loses its lone pair and nucleophilicity entirely, becoming a positively charged, non-basic moiety. Studies on propargylamine-based enzyme inhibitors have shown that converting a tertiary amine to a quaternary salt can even invert the biological activity, changing an inhibitor selective for one enzyme isoform (MAO-B) into one selective for another (MAO-A). doi.org
The table below outlines the changes in reactivity based on nitrogen modification.
| Nitrogen Functional Group | Basicity | Nucleophilicity | Key Reactivity Characteristics |
|---|---|---|---|
| Primary Amine (-NH₂) | Moderate | Good | Undergoes alkylation, acylation, acts as a base. msu.edu |
| Secondary Amine (-NHR) | Higher | Moderate to Good (steric dependent) | More basic but potentially less nucleophilic than primary amine. |
| Amide (-NHCOR) | Very Low / Negligible | Very Low / Negligible | Nitrogen lone pair is delocalized; non-nucleophilic. nih.gov |
| Quaternary Salt (-N⁺R₃) | None | None | Acts as an ionic group, potential leaving group in elimination reactions. doi.org |
Stereochemical Effects on Chemical Transformations and Reaction Outcomes
The this compound core contains a chiral center at the C3 position. Additional substituents on the oxolane ring can introduce more stereocenters, leading to diastereomers. The stereochemical configuration of the molecule profoundly influences reaction outcomes by dictating the trajectory of incoming reagents.
Diastereoselectivity: The existing stereocenters on the oxolane ring control the facial selectivity of reactions at nearby functional groups.
Ring Conformation and Steric Shielding: The tetrahydrofuran ring adopts a specific envelope or twist conformation to minimize steric strain. Large substituents will preferentially occupy pseudo-equatorial positions. This arrangement creates a sterically hindered face and a more accessible face of the molecule. Reagents will preferentially approach from the less hindered face, leading to the formation of one diastereomer over another. researchgate.net For example, in the epoxidation or reduction of a double bond attached to a substituted oxolane, the directing effect of existing substituents can lead to high diastereoselectivity. researchgate.net
Neighboring Group Participation: Functional groups on the ring, such as hydroxyl or acetate (B1210297) groups, can act as directing groups. They can coordinate to a metal catalyst or reagent and deliver it to one face of the reacting center (e.g., the ethynyl group), resulting in high levels of stereocontrol. This anchimeric assistance is a powerful tool in the stereoselective synthesis of furanoside derivatives. nih.gov
Enantioselectivity: For the synthesis of enantiomerically pure this compound analogues, one can either start from a chiral pool material (like D-mannitol or L-aspartic acid) or employ an asymmetric synthesis. researchgate.nettandfonline.com In reactions involving the creation of a new stereocenter, the use of chiral catalysts can differentiate between the two enantiotopic faces of a prochiral group, leading to an excess of one enantiomer. The stereochemistry of the final product is thus a direct consequence of the stereochemical information present in the starting material or the catalyst. nih.gov For example, the synthesis of enantiopure 3-aminotetrahydrofuran often relies on starting from chiral amino acids. researchgate.net
The stereochemical relationships between substituents dictate the preferred reaction pathways, a principle that is crucial in the synthesis of complex, biologically active molecules where specific stereoisomers are required for activity. nih.govgoogle.com
Future Research Directions and Perspectives for 3 Ethynyloxolan 3 Amine
Development of More Efficient and Selective Synthetic Routes
The development of efficient and selective synthetic routes is paramount for the widespread investigation and application of 3-Ethynyloxolan-3-amine. Future research will likely focus on overcoming the challenges associated with the stereoselective installation of the vicinal amino and ethynyl (B1212043) groups on the oxolane ring.
Potential avenues for exploration include:
Asymmetric Synthesis: Leveraging chiral catalysts or auxiliaries to control the stereochemistry at the C3 position is a critical goal. Methodologies analogous to the stereoselective synthesis of other functionalized tetrahydrofurans could be adapted. acs.orgnih.gov For instance, employing chiral ligands in metal-catalyzed additions to a suitable oxolane precursor could provide enantiomerically enriched this compound.
Novel Precursors: Investigating alternative starting materials beyond simple tetrahydrofuran (B95107) derivatives could open up new synthetic pathways. For example, ring-opening reactions of functionalized epoxides or cyclization of acyclic precursors containing the necessary functionalities are promising strategies. nih.gov
Catalytic C-H Functionalization: Direct C-H activation of the oxolane ring followed by amination and ethynylation would represent a highly atom-economical approach. rsc.org Research into regioselective C-H functionalization of cyclic ethers is an active area that could provide a breakthrough in the synthesis of this and related compounds.
| Synthetic Strategy | Potential Advantages | Key Challenges | Illustrative Precursor |
| Asymmetric Catalysis | High enantioselectivity, catalytic turnover | Catalyst design and optimization, substrate scope | 3-Oxo-oxolane |
| Precursor-Directed Synthesis | Good diastereoselectivity, predictable outcomes | Multi-step sequences, protecting group chemistry | Chiral acyclic polyols |
| C-H Functionalization | High atom economy, reduced waste | Regio- and stereoselectivity control, catalyst stability | Tetrahydrofuran |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The trifunctional nature of this compound offers a rich landscape for exploring novel reactivity. The interplay between the amine, ethynyl, and oxolane moieties could lead to unprecedented chemical transformations.
Future research in this area could focus on:
Intramolecular Cyclizations: The proximity of the amine and ethynyl groups could facilitate novel intramolecular cyclization reactions to form fused or spirocyclic heterocyclic systems. citedrive.comfrontiersin.org These scaffolds are of significant interest in medicinal chemistry.
"Click" Chemistry and Bioorthogonal Reactions: The terminal alkyne is a prime handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Investigating the efficiency and biocompatibility of these reactions with this compound will be crucial for its application in chemical biology.
Metal-Catalyzed Cross-Coupling Reactions: The ethynyl group can participate in a variety of cross-coupling reactions, such as Sonogashira, Suzuki, and Negishi couplings, to introduce diverse substituents. phytojournal.com The influence of the adjacent amine and the oxolane ring on the reactivity and selectivity of these reactions warrants investigation.
Ring-Opening Polymerization (ROP): The oxolane ring itself can potentially undergo ring-opening polymerization. acs.org The presence of the amino and ethynyl functionalities on the monomer could lead to the synthesis of novel functional polymers with unique properties.
Design and Synthesis of Advanced Materials with Tunable Properties from this Scaffold
The unique combination of functionalities in this compound makes it an attractive building block for the design and synthesis of advanced materials with tunable properties.
Key research directions include:
Functional Polymers: Polymerization of this compound or its derivatives could lead to polymers with pendant functional groups that can be further modified. mdpi.com For example, post-polymerization modification of the alkyne or amine groups could be used to tune the material's solubility, thermal properties, and biocompatibility.
Hydrogels and Biomaterials: The hydrophilic nature of the oxolane ring and the presence of the amine group suggest that polymers derived from this scaffold could be used to create hydrogels for biomedical applications, such as drug delivery and tissue engineering.
Self-Assembling Materials: The potential for hydrogen bonding through the amine group and π-stacking interactions of the alkyne and any subsequently attached aromatic groups could be exploited to create self-assembling materials with ordered nanostructures.
| Material Type | Key Functional Group | Potential Application | Tunable Property |
| Functional Polymers | Amine, Ethynyl | Drug delivery, coatings | Solubility, cross-linking density |
| Hydrogels | Oxolane, Amine | Tissue engineering, biosensors | Swelling ratio, mechanical strength |
| Self-Assembling Systems | Amine, Ethynyl | Nanotechnology, electronics | Morphology, conductivity |
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
To accelerate the discovery of new reactions and applications for this compound, the integration of high-throughput experimentation (HTE) and automated synthesis platforms will be essential.
Future efforts should focus on:
Reaction Screening: HTE can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions for the synthesis of this compound and its derivatives. chemspeed.com This will significantly reduce the time and resources required for reaction optimization.
Library Synthesis: Automated synthesis platforms can be employed to generate libraries of this compound derivatives with diverse substituents. merckmillipore.comsigmaaldrich.comwikipedia.org These libraries can then be screened for biological activity or material properties.
Data-Driven Discovery: The large datasets generated from HTE can be used to train machine learning models to predict reaction outcomes and identify promising new areas of chemical space to explore.
Deepening Theoretical Understanding through Advanced Computational Models
Advanced computational models will play a crucial role in complementing experimental studies and providing a deeper understanding of the properties and reactivity of this compound.
Future computational research should aim to:
Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of key reactions involving this compound, such as its synthesis and subsequent transformations. mdpi.com This will provide valuable insights for reaction optimization and the design of new catalysts.
Predict Molecular Properties: Computational methods can be used to predict a wide range of properties for this compound and its derivatives, including their conformational preferences, electronic properties, and spectroscopic signatures. researchgate.netscielo.br
Guide Materials Design: Molecular dynamics (MD) simulations can be used to model the behavior of polymers and other materials derived from this scaffold, providing insights into their structure-property relationships and guiding the design of new materials with desired characteristics.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 3-Ethynyloxolan-3-amine in laboratory settings?
- Methodological Answer : Researchers must adhere to stringent safety measures, including wearing protective gloves, goggles, and lab coats to avoid skin/eye contact . All experiments should be conducted in a fume hood to prevent inhalation. Post-experiment waste must be segregated and disposed of via certified hazardous waste management services to mitigate environmental contamination . Prior to use, review the Safety Data Sheet (SDS) provided by suppliers for compound-specific hazards.
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what spectral features should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amine and ethynyl group positions. Key peaks include the oxolane ring protons (δ 3.5–4.5 ppm) and ethynyl protons (sharp singlet near δ 2.5 ppm) . Infrared (IR) spectroscopy can validate amine N-H stretches (~3300 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹). Mass spectrometry (MS) should confirm molecular ion peaks and fragmentation patterns .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A two-step approach is typical: (1) Ring-opening of oxolane derivatives with propargyl bromide to introduce the ethynyl group, and (2) Amine functionalization via reductive amination or nucleophilic substitution. Solvent selection (e.g., THF or DCM) and catalysts (e.g., Pd for cross-coupling) are critical for yield optimization . Monitor reaction progress using TLC with ninhydrin staining for amine detection.
Advanced Research Questions
Q. How can contradictions in spectral data for this compound derivatives be systematically resolved?
- Methodological Answer : Contradictions often arise from impurities or tautomerism. Use orthogonal techniques: Compare NMR data with computational predictions (DFT calculations) and cross-validate with High-Resolution MS (HRMS). For ambiguous NH signals, deuterium exchange experiments or 2D NMR (e.g., HSQC) can clarify connectivity . If synthetic byproducts are suspected, employ column chromatography or recrystallization for purification before re-analysis .
Q. What strategies are effective for assessing the environmental impact of this compound degradation byproducts?
- Methodological Answer : Conduct accelerated degradation studies under varying pH and UV light conditions. Analyze breakdown products via LC-MS and quantify ecotoxicity using Daphnia magna or Vibrio fischeri bioassays . Computational tools like EPI Suite can predict biodegradation pathways and persistence. Integrate these findings into risk assessments to comply with regulatory frameworks (e.g., REACH) .
Q. How can reaction yields for this compound synthesis be optimized under scalable conditions?
- Methodological Answer : Design a Design of Experiments (DoE) approach to evaluate variables: temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to identify optimal conditions. For scale-up, assess heat dissipation and mixing efficiency to prevent exothermic side reactions. Compare batch vs. flow chemistry setups for reproducibility .
Data Contradiction and Validation
Q. What steps should be taken when encountering discrepancies between computational predictions and experimental results for this compound reactivity?
- Methodological Answer : Re-evaluate the computational model’s parameters (e.g., solvent effects, basis sets). Validate experimental conditions: Ensure reagent purity and exclude oxygen/moisture if reactions are air-sensitive. Use control experiments to isolate variables. Collaborate with computational chemists to refine force fields or transition state models .
Environmental and Regulatory Compliance
Q. How should researchers design studies to address regulatory requirements for this compound in academic publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
